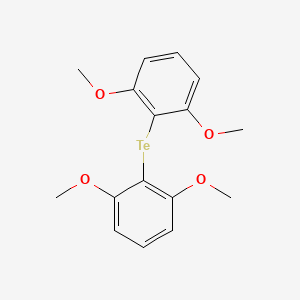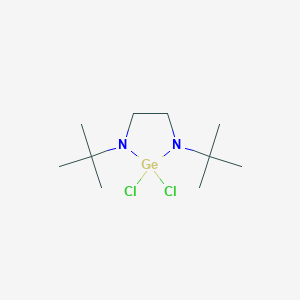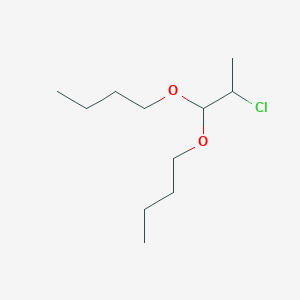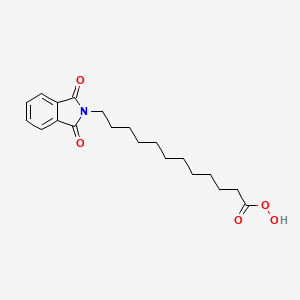
Bis(2,6-dimethoxyphenyl) telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-dimethoxyphenyl) telluride is an organotellurium compound characterized by the presence of two 2,6-dimethoxyphenyl groups attached to a tellurium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2,6-dimethoxyphenyl) telluride can be synthesized through the reaction of 2,6-dimethoxyphenyllithium with tellurium tetrachloride. The reaction typically involves the following steps :
- Preparation of 2,6-dimethoxyphenyllithium by reacting 2,6-dimethoxyphenyl bromide with lithium metal in anhydrous ether.
- Reaction of the resulting 2,6-dimethoxyphenyllithium with tellurium tetrachloride in an inert atmosphere to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures with scale-up considerations. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,6-dimethoxyphenyl) telluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: Halogen exchange reactions can occur, where halides are substituted with other halogens or pseudohalogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium halides or thiocyanates.
Major Products Formed
Oxidation: Products include tellurium dioxide and related oxides.
Reduction: Products include tellurium-containing anions and elemental tellurium.
Substitution: Products include various halogenated or pseudohalogenated derivatives.
Applications De Recherche Scientifique
Bis(2,6-dimethoxyphenyl) telluride has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of bis(2,6-dimethoxyphenyl) telluride involves its ability to interact with various molecular targets. The tellurium atom can form bonds with different elements, facilitating redox reactions and acting as a catalyst in certain processes. The compound’s effects are mediated through its interactions with cellular components and enzymes, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,6-dimethoxyphenyl) sulfide
- Bis(2,6-dimethoxyphenyl) selenide
- Bis(2,6-dimethoxyphenyl) telluride
Comparison
- Bis(2,6-dimethoxyphenyl) sulfide : Contains sulfur instead of tellurium, exhibiting different reactivity and applications.
- Bis(2,6-dimethoxyphenyl) selenide : Contains selenium, with properties intermediate between sulfur and tellurium derivatives.
- This compound : Unique due to the presence of tellurium, offering distinct redox properties and potential applications in materials science .
Propriétés
Numéro CAS |
214050-07-4 |
|---|---|
Formule moléculaire |
C16H18O4Te |
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
2-(2,6-dimethoxyphenyl)tellanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Te/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |
Clé InChI |
HXRFULYVKFTJIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)[Te]C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)



![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)

![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
